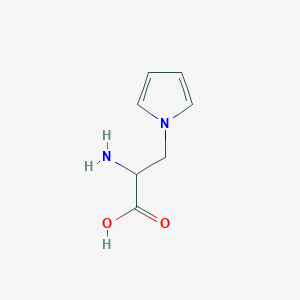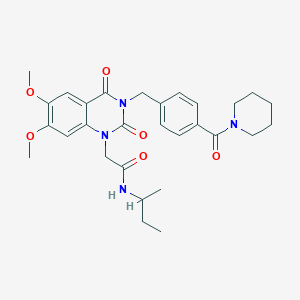
2-amino-3-(1H-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid involves various chemical reactions. For instance, 2,5-Hexanedione reacts with beta-alanine and glycine to form new products including 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This suggests potential in vitro interactions between amino acids and related compounds, possibly influencing neurotransmitter behavior in the central nervous system.Molecular Structure Analysis
The molecular structure of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid can be represented by the InChI Key: REBWUCRWJNKVLL-UHFFFAOYSA-N. The molecular weight of this compound is 154.17 g/mol.Chemical Reactions Analysis
The compound has been utilized as an intermediate in drug synthesis, highlighting its role in pharmaceutical development. Synthesis of polysubstituted pyrroles has been achieved using this compound, showing its application in creating new chemical entities.Physical And Chemical Properties Analysis
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is a solid compound . Its empirical formula is C12H14N2O2 . The compound has a molecular weight of 218.25 .Mechanism of Action
While the exact mechanism of action of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid is not fully understood, it is known that it has a variety of biochemical and physiological effects. It is a derivative of tryptophan, an essential amino acid, which suggests that it may interact with biological systems in a similar manner to tryptophan.
Safety and Hazards
The safety and hazards of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid are not fully known. It is recommended that this compound be handled with care and stored in a cool, dry environment . It is generally not harmful to water, but it should not be released into the environment without government permission .
properties
IUPAC Name |
2-amino-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h1-4,6H,5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHXLTBUWWQUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1H-pyrrol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461368.png)


![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2461375.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2461376.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2461382.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2461384.png)
![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)
![1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2461386.png)

